Ethyl 4-(aminomethyl)-3-fluorobenzoate
Description
Ethyl 4-(aminomethyl)-3-fluorobenzoate (C10H12FNO2) is a fluorinated aromatic ester featuring an aminomethyl (-CH2NH2) substituent at the para position and a fluorine atom at the meta position relative to the ester group. Its synthesis typically involves bromination of methyl 3-fluoro-4-methylbenzoate followed by azide substitution and subsequent reduction to the amine, as outlined in . Key spectral data include distinct NMR signals for the aminomethyl group (δ ~3.8 ppm for -CH2NH2) and the ester carbonyl (δ ~168 ppm in <sup>13</sup>C NMR) .
Properties
IUPAC Name |
ethyl 4-(aminomethyl)-3-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYVFXUQYBFICV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
- Ethyl 4-Amino-3-Fluorobenzoate (CAS 73792-12-8): Structure: Differs by replacing the aminomethyl group with a primary amine (-NH2) at the para position. Its similarity score to Ethyl 4-(aminomethyl)-3-fluorobenzoate is 0.97 . Applications: Used in fluorescent probes due to its planar amine structure .
- Ethyl 3-Fluoro-4-Nitrobenzoate: Structure: Substitutes the aminomethyl group with a nitro (-NO2) group. Properties: The electron-withdrawing nitro group significantly lowers the electron density of the ring, reducing reactivity in electrophilic substitution reactions. This compound is more lipophilic (logP ~2.1) compared to the aminomethyl derivative (logP ~1.4) .
Ester Group Modifications
- Mthis compound (CAS 185629-32-7): Structure: Replaces the ethyl ester with a methyl ester. Properties: The shorter alkyl chain increases polarity, leading to higher solubility in aqueous media (e.g., ~25 mg/mL in water vs. ~15 mg/mL for the ethyl ester). However, it is less stable under acidic hydrolysis conditions .
- Ethyl 4-(Difluoromethyl)-3-Fluorobenzoate (CAS 87620-69-7): Structure: Substitutes the aminomethyl group with a difluoromethyl (-CF2H) group. Properties: The electronegative CF2H group enhances metabolic stability but reduces hydrogen-bonding capacity, impacting interactions with biological targets like HDACs .
Functional Group Comparisons
Table 1: Key Properties of Selected Compounds
*Estimated based on analogous compounds in .
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